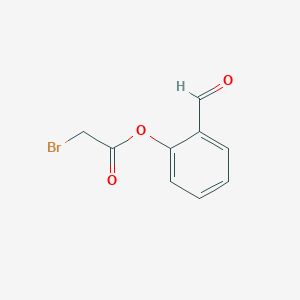

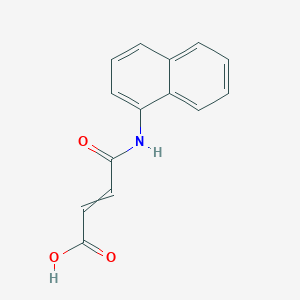

(2-Methyl-1H-benzimidazol-5-YL)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

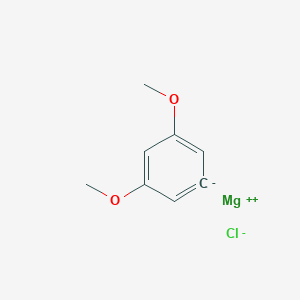

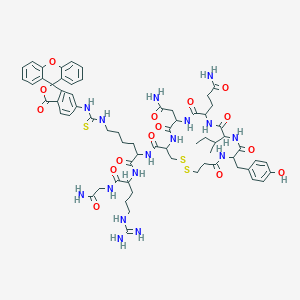

“(2-Methyl-1H-benzimidazol-5-YL)acetic acid” is a chemical compound that belongs to the class of benzimidazoles . It is a useful intermediate for the synthesis of benzisothiazole/benzimidazole derivatives with acidic groups that exhibits numerous pharmacological properties .

Synthesis Analysis

The synthesis of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives is a topic of ongoing research. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using various basis sets . More detailed information about the synthesis process may be found in specific scientific literature .Molecular Structure Analysis

The molecular structure of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” has been studied using various spectroscopic techniques and computational methods. Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .Chemical Reactions Analysis

The chemical reactions involving “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” are complex and depend on the specific conditions and reactants involved. The compound’s reactivity has been studied using various computational methods, including the calculation of HOMO and LUMO energies, which reveal that charge transfer happens within the molecule .科学的研究の応用

Corrosion Inhibitors

Benzimidazole compounds, including “(2-Methyl-1H-benzimidazol-5-YL)acetic acid”, have been found to be effective as corrosion inhibitors. They can protect metals from corrosion by forming a film on the metal surface. These compounds are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Anticancer Agents

Some benzimidazole derivatives have shown potential as anticancer agents. For example, R 17934, a synthetic anticancer drug, has been found to interfere with the structure and function of microtubules in both interphase and mitotic cells .

Antimicrobial Agents

Benzimidazole compounds have also been found to exhibit potent antimicrobial activity. For instance, one compound was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

Antidiabetic Agents

Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in diabetes, making them potential antidiabetic agents .

Antiparasitic Agents

Benzimidazole compounds have been used as antiparasitic agents. They are particularly effective against a variety of parasites .

Analgesics

Benzimidazole compounds have been found to have analgesic properties, making them potential candidates for pain management .

Antiviral Agents

Benzimidazole compounds have also been found to have antiviral properties, making them potential candidates for the treatment of viral infections .

Neurological, Endocrinological, and Ophthalmological Drugs

Benzimidazole compounds have been used in the treatment of various neurological, endocrinological, and ophthalmological conditions .

将来の方向性

The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural resemblance to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and its functional groups .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects would depend on the specific derivative and the biological system in which it is active .

Action Environment

Benzimidazole derivatives have been reported to act as corrosion inhibitors, suggesting that they may be influenced by environmental factors such as ph and temperature .

特性

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOKXRMVWZJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388836 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-benzimidazol-5-YL)acetic acid | |

CAS RN |

114402-92-5 |

Source

|

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)

![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)